molecular formula C12H11N3O B183565 N-(4-Amino-phenyl)-isonicotinamide CAS No. 13116-08-0

N-(4-Amino-phenyl)-isonicotinamide

Cat. No.: B183565
CAS No.: 13116-08-0
M. Wt: 213.23 g/mol
InChI Key: UIBFGQPYFGQNJD-UHFFFAOYSA-N
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Description

N-(4-Amino-phenyl)-isonicotinamide is an organic compound that features both an amino group and an isonicotinamide moiety

Scientific Research Applications

N-(4-Amino-phenyl)-isonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other materials.

Safety and Hazards

The safety data sheet for 4-Aminophenol, a compound similar to N-(4-Amino-phenyl)-isonicotinamide, indicates that it is harmful if swallowed or inhaled and is suspected of causing genetic defects .

Future Directions

The future directions for N-(4-Amino-phenyl)-isonicotinamide could involve its use in the synthesis of novel heat-resistant biopolymers . The aromatic diamine 2-(4-aminophenyl)ethylamine (4APEA) is a potential monomer for polymers and advanced materials .

Biochemical Analysis

Biochemical Properties

N-(4-Amino-phenyl)-isonicotinamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been found to interact with copper(II) complexes, forming coordination compounds that exhibit unique structural and redox properties . These interactions suggest that this compound can influence the activity of enzymes and proteins involved in redox reactions and metal ion homeostasis. Additionally, it has been shown to bind to DNA and serum albumin, indicating its potential role in modulating genetic and protein functions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to exhibit anti-inflammatory properties by inhibiting reactive oxygen species (ROS) generation . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes involved in oxidative stress responses. The anti-inflammatory effects of this compound suggest its potential use in treating inflammatory diseases and conditions associated with oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Molecular docking studies have revealed that this compound binds to the active site of COX-2, preventing the enzyme from catalyzing the production of pro-inflammatory mediators . This inhibition of COX-2 activity is a key aspect of the compound’s anti-inflammatory mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its anti-inflammatory properties and continues to inhibit ROS generation and COX-2 activity in vitro . These findings suggest that the compound can provide sustained therapeutic effects in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant anti-inflammatory effects without causing toxicity . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleotide biosynthesis and one-carbon metabolism . It has been shown to perturb nucleotide pools, leading to a reduction in nucleotide levels, including cyclic adenosine monophosphate (cAMP) . This perturbation of nucleotide metabolism is thought to contribute to the compound’s anti-aging effects in yeast models . Additionally, this compound interacts with enzymes involved in one-carbon metabolism, further influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound has been shown to bind to serum albumin, which may facilitate its transport in the bloodstream and distribution to various tissues . Additionally, its interaction with DNA suggests that it can localize to the nucleus and potentially influence genetic functions . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It has been observed to localize to the nucleus, where it can interact with DNA and modulate gene expression . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the mitochondria, where it can influence oxidative stress responses . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-phenyl)-isonicotinamide typically involves the reaction of 4-aminobenzoyl chloride with isonicotinamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-phenyl)-isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydrazines.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-phenyl)-benzamide
  • N-(4-Amino-phenyl)-nicotinamide
  • N-(4-Amino-phenyl)-pyridine-3-carboxamide

Uniqueness

N-(4-Amino-phenyl)-isonicotinamide is unique due to its specific combination of an amino group and an isonicotinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-aminophenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBFGQPYFGQNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357645
Record name N-(4-Amino-phenyl)-isonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13116-08-0
Record name N-(4-Amino-phenyl)-isonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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